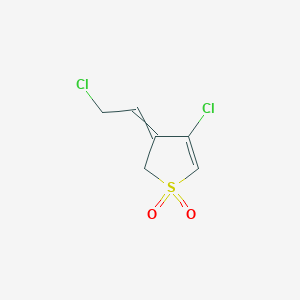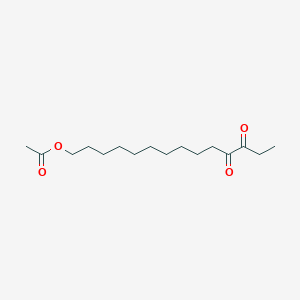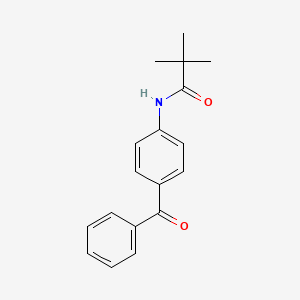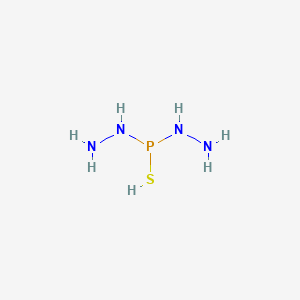
Phosphorodihydrazidothious acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorodihydrazidothious acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, nitrogen, sulfur, and hydrogen atoms, forming a complex structure that allows it to participate in a variety of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodihydrazidothious acid typically involves the reaction of phosphorus compounds with hydrazine derivatives under controlled conditions. One common method includes the reaction of phosphorus pentachloride with hydrazine hydrate, followed by the introduction of sulfur to form the desired compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorodihydrazidothious acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphorus compounds.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce phosphine compounds.
Aplicaciones Científicas De Investigación
Phosphorodihydrazidothious acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which phosphorodihydrazidothious acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ability to donate and accept electrons makes it a versatile agent in redox reactions, impacting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Phosphorodihydrazidothious acid can be compared with other phosphorus-containing compounds such as phosphoric acid, phosphorous acid, and phosphine derivatives. While these compounds share some similarities in their chemical behavior, this compound is unique due to its specific structure and the presence of both nitrogen and sulfur atoms, which confer distinct reactivity and applications.
List of Similar Compounds
- Phosphoric acid
- Phosphorous acid
- Phosphine derivatives
- Hydrazine derivatives
Propiedades
Número CAS |
151530-40-4 |
|---|---|
Fórmula molecular |
H7N4PS |
Peso molecular |
126.12 g/mol |
Nombre IUPAC |
dihydrazinylphosphinothious acid |
InChI |
InChI=1S/H7N4PS/c1-3-5(6)4-2/h3-4,6H,1-2H2 |
Clave InChI |
LXXPOIRNCACVID-UHFFFAOYSA-N |
SMILES canónico |
NNP(NN)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Difluoro-5-{[4-(4-propylcyclohexyl)phenyl]ethynyl}benzene](/img/structure/B12555179.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
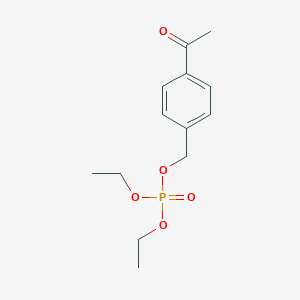
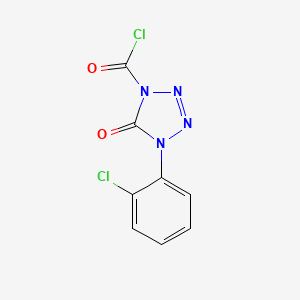
![Pyrido[3,4-c][1,8]naphthyridine](/img/structure/B12555204.png)
